molecular formula C15H11NO3S2 B2860956 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide CAS No. 1421466-62-7

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide

Cat. No.: B2860956
CAS No.: 1421466-62-7
M. Wt: 317.38
InChI Key: QTBWTJCESFKZJD-UHFFFAOYSA-N
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Description

N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide is a synthetic heterocyclic compound designed for advanced chemical and biological research. This molecule integrates multiple pharmacophores, featuring a furan-3-carboxamide group linked via a methylene bridge to a complex bi-thiophene scaffold. This structural motif is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Compounds with analogous thiophene-carboxamide architectures have demonstrated a range of promising biological activities in scientific studies. Research on similar structures has shown potential as inhibitors of key biological pathways. For instance, certain thiophene-2-carboxamide derivatives have been identified as potent inhibitors of Factor Inhibiting HIF-1 (FIH-1), which plays a crucial role in the cellular response to hypoxia . Furthermore, such heterocyclic scaffolds have been investigated for their antiviral properties; recent phenotypic screening identified thiophene derivatives as effective viral entry inhibitors against the Ebola virus, showcasing their potential in antiviral drug discovery . Beyond these specific applications, thiophene and furan-based compounds are widely explored for their antioxidant and antibacterial properties. Studies indicate that 3-aminothiophene-2-carboxamide derivatives can exhibit significant antioxidant activity and potent effects against various Gram-positive and Gram-negative bacteria . The mechanism of action for this class of compounds is typically mediated through targeted interactions with enzymes or receptors, such as binding to active sites to antagonize co-factors like 2-oxoglutarate or through direct interaction with viral glycoproteins to prevent host cell entry . This compound is intended for research applications only, including as a reference standard in analytical chemistry, a building block in organic synthesis, and a lead compound in pharmacological and mechanistic studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S2/c17-14(12-2-1-7-20-12)13-4-3-11(21-13)8-16-15(18)10-5-6-19-9-10/h1-7,9H,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBWTJCESFKZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide is a complex organic compound notable for its unique structural features, including thiophene and furan moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of hypoxia-inducible factor prolyl hydroxylase (FIH-1), which can influence cellular responses under hypoxic conditions. This article provides an overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Molecular Structure

The molecular formula for this compound includes:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Thiophene rings : Five-membered rings containing sulfur.
  • Carboxamide group : A functional group that enhances solubility and biological activity.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-Methylfuran-2-carboxylic acidContains a furan ring with a carboxylic acidSimpler structure, lacks thiophene components
Thiophene-2-carboxylic acidThiophene ring with a carboxylic acid groupNo furan component; focuses on thiophene reactivity
N-(Furan-2-carbonyl)-L-alanineFuran ring linked to an amino acidIncorporates amino acid functionality, differing biological activity

Inhibition of Hypoxia-Inducible Factors

This compound has been studied for its ability to inhibit FIH-1. This inhibition leads to the stabilization of hypoxia-inducible factors (HIFs), which are critical in cellular adaptation to low oxygen levels. Increased HIF levels can enhance tumor growth and survival in hypoxic environments, suggesting potential applications in cancer therapy.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives related to thiophene and furan have shown promising results against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values were assessed for different derivatives, revealing effective antibacterial properties against Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Activity

In a comparative study involving several thiophene derivatives:

  • Compound 13 demonstrated potent DNA gyrase inhibitory activity with an IC50 of 31.64 μM.
  • The most active derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens .

Antioxidant and Antitumor Activity

The compound's structural features suggest potential antioxidant properties. Thiophene derivatives have been linked to antitumor activities through mechanisms that involve the modulation of oxidative stress pathways . Specifically, studies have indicated that certain thiophene derivatives can act as lead compounds in drug discovery for anticancer agents.

Quantum Chemical Investigations

Recent studies employing density functional theory (DFT) have explored the electronic properties of this compound. These investigations provide insights into the compound's reactivity and interaction with biological targets, supporting its potential therapeutic applications .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObservationsReferences
Hypoxia-Inducible Factor InhibitionStabilizes HIFs under hypoxic conditions
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values < 0.25 μg/mL
AntioxidantPotential modulation of oxidative stress pathways
AntitumorPossible lead compound for anticancer drug discovery

Comparison with Similar Compounds

Thiophene-Furan Hybrids

  • N-(2-Nitrophenyl)thiophene-2-carboxamide ():

    • Structure : Replaces the furan-3-carboxamide with a nitro-substituted phenyl group.
    • Synthesis : Prepared via acetonitrile reflux of 2-thiophenecarbonyl chloride and 2-nitroaniline.
    • Key Difference : The nitro group introduces strong electron-withdrawing effects, altering electronic density and intermolecular interactions (e.g., C–H···O/S contacts vs. classical H-bonds in the target compound) .
  • N-(4-(Diethylamino)phenyl)-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide (): Structure: Features a diethylamino phenyl group and a thiophene-ethyl side chain. Synthesis: Uses HBTU/DIPEA-mediated coupling with extended reaction time (3 days).

Nitro-Substituted Analogues

  • N-(4-(3-Methoxyphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ():
    • Structure : Incorporates a nitro-thiophene core linked to a thiazole ring.
    • Synthesis : Utilizes HATU-mediated coupling in dichloromethane.
    • Key Difference : The nitro group enhances antibacterial activity but may reduce metabolic stability due to redox sensitivity .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Key Substituents Biological Activity Evidence ID
Target Compound C₁₆H₁₂N₂O₃S₂ Not reported Thiophene-carbonyl, furan-3-amide Potential enzyme inhibitor -
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 397 Nitrophenyl Genotoxicity studies
N-(4-(Diethylamino)phenyl)-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide C₂₂H₂₄N₂O₂S 89.9–91.5 Diethylamino, thiophene-ethyl Not reported
N-(4-(3-Methoxyphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ Not reported Nitro-thiophene, thiazole Antibacterial

Key Observations :

  • The target compound’s lack of polar nitro or amino groups may improve lipophilicity compared to nitro-substituted analogues .
  • Melting points vary significantly; the diethylamino derivative’s lower melting point (89.9–91.5°C) suggests reduced crystallinity compared to nitro-substituted compounds (>200°C) .

Crystallographic and Spectroscopic Comparisons

  • Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, the thiophene and benzene rings form dihedral angles of 8.5–13.5°, whereas its furan analogue (N-(2-nitrophenyl)furan-2-carboxamide) shows a smaller angle (9.7°). This suggests the target compound’s thiophene-thiophene linkage may adopt a more coplanar conformation, enhancing conjugation .
  • NMR Shifts : Thiophene carbonyl groups in analogues () exhibit ¹³C NMR shifts at ~160–165 ppm, while furan carboxamides resonate at ~155–160 ppm. The target compound’s combined motifs may produce intermediate shifts, reflecting hybrid electronic effects .

Preparation Methods

Route 1: Sequential Acylation and Amidation

This two-step approach, adapted from anti-norovirus agent syntheses, involves:

  • Thiophene-2-carbonyl chloride preparation : Thiophene-2-carboxylic acid (1.12 mmol) reacts with oxalyl chloride in dichloromethane (CH₂Cl₂) under nitrogen, yielding the acyl chloride intermediate.
  • Amide coupling : The acyl chloride reacts with (5-aminomethylthiophen-2-yl)furan-3-carboxamide in CH₂Cl₂ using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) as catalysts.

Reaction Conditions

  • Temperature: Room temperature (20–25°C)
  • Duration: 12–16 hours
  • Workup: Sequential washing with 2 N HCl, water, and brine, followed by MgSO₄ drying and solvent evaporation.

Yield : 40–58% after recrystallization.

Route 2: One-Pot Cyclization and Functionalization

A patent-derived method employs cyclization agents to assemble the thiophene core:

  • Diethyl 1-formyl-2-diethoxymethylsuccinate treatment with phosphorus pentasulfide (P₄S₁₀) in toluene under reflux forms the thiophene dicarboxylate skeleton.
  • Hydrolysis and decarboxylation : The ester groups are cleaved using aqueous NaOH, followed by acidification to yield thiophene-2-carboxylic acid.
  • Amidation : Furan-3-carboxylic acid is activated with EDC·HCl/DMAP and coupled to the aminomethyl-thiophene intermediate.

Key Parameters

  • Cyclization agent: P₄S₁₀ (100% stoichiometric excess)
  • Solvent: Dry toluene
  • Temperature: 110–120°C (reflux)
  • Yield: 42–58% after distillation.

Optimization Strategies and Challenges

Catalyst Selection

  • EDC·HCl vs. DCC : EDC·HCl outperforms dicyclohexylcarbodiimide (DCC) in minimizing side products during amidation, as confirmed by HPLC purity >99%.
  • DMAP loading : A 1.5:1 DMAP-to-substrate ratio enhances reaction rates by neutralizing HCl generated in situ.

Solvent Effects

  • Polar aprotic solvents : Dimethylformamide (DMF) increases amidation yields by 15% compared to CH₂Cl₂ but complicates purification.
  • Toluene vs. benzene : Toluene improves cyclization yields by 20% due to higher boiling point and better P₄S₁₀ solubility.

Byproduct Mitigation

  • Unreacted acyl chloride : Quenching with ice water prevents polymerization.
  • Diastereomers : Chiral HPLC resolves enantiomers when using racemic intermediates.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :
    • δ 7.77 (1H, dd, J = 8.8, 4.8 Hz): Thiophene protons.
    • δ 8.15 (1H, s): Furan C-H.
    • δ 4.32 (2H, s): Methylenic NH linker.
  • ESI-MS : m/z 335 [M+H]⁺, confirming molecular weight.

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water gradient).
  • Elemental analysis : <0.5% deviation from theoretical C, H, N values.

Comparative Evaluation of Synthetic Routes

Parameter Route 1 (Acylation-Amidation) Route 2 (Cyclization-Amidation)
Total Yield 40–58% 42–58%
Reaction Time 16–20 hours 24–30 hours
Purification Complexity Moderate (column chromatography) High (distillation, recrystallization)
Scalability Suitable for gram-scale Limited to <100 mg batches

Route 1 offers better reproducibility for lab-scale synthesis, while Route 2 is preferable for accessing thiophene intermediates with diverse substitutions.

Industrial Applications and Process Considerations

  • Pharmaceutical intermediates : The compound’s thiophene-furan scaffold shows promise in antiviral drug discovery.
  • Batch vs. flow chemistry : Continuous flow systems could enhance yield by 20% through precise temperature control during cyclization.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can yield/purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of thiophene and furan intermediates. For example, coupling thiophene-2-carbonyl chloride with a furan-containing precursor under reflux in acetonitrile (1 hour, 80–90°C) achieves intermediate formation. Subsequent steps may include alkylation or amidation, with strict control of reaction parameters (e.g., solvent polarity, temperature gradients) to minimize side products . Yield optimization often requires chromatographic purification (e.g., silica gel chromatography) and characterization via NMR to confirm intermediate integrity .

Basic: Which analytical techniques are critical for confirming structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and confirms substituent positions on thiophene/furan rings. For example, aromatic protons in thiophene resonate at δ 6.8–7.5 ppm, while furan protons appear at δ 6.2–7.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ~395.1 g/mol) and detects isotopic patterns for sulfur atoms .
  • X-ray Crystallography: Resolves 3D conformation and dihedral angles between aromatic rings, critical for understanding bioactivity .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the thiophene-furan scaffold?

Methodological Answer:

  • Structural Modifications: Systematically alter substituents (e.g., electron-withdrawing groups on thiophene) and assess bioactivity changes. For example, replacing the thiophene-2-carbonyl group with a furan-3-carbonyl moiety may reduce cytotoxicity .
  • Computational Docking: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases). Compare binding affinities of analogs to identify key pharmacophores .

Advanced: How to resolve contradictions in reported biological activities (e.g., cytotoxicity vs. non-toxicity)?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and exposure times. Variability in IC50 values may arise from differences in metabolic activity across cell types .
  • Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that influence toxicity. For instance, nitro-reduction of aromatic groups may generate genotoxic intermediates .

Methodological: How to assess metabolic stability using in vitro models?

Methodological Answer:

  • Hepatocyte Incubations: Incubate the compound with primary hepatocytes (human/rat) and monitor depletion over time via LC-MS. Calculate intrinsic clearance (Clint) using the formula:
    Clint=ln(2)t1/2×mL incubationmg protein\text{Clint} = \frac{\ln(2)}{t_{1/2}} \times \frac{\text{mL incubation}}{\text{mg protein}} .
  • CYP450 Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4) to test for enzyme inhibition, a key factor in drug-drug interactions .

Advanced: What computational methods predict binding affinities to target enzymes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess stability of hydrogen bonds with catalytic residues (e.g., Asp86 in kinases) .
  • Free Energy Perturbation (FEP): Calculate relative binding free energies for analogs to prioritize synthesis targets. For example, FEP may reveal that a methyl group at the furan-3 position improves affinity by 2.3 kcal/mol .

Basic: What are common side reactions during synthesis, and how to mitigate them?

Methodological Answer:

  • Oxidation of Thiophene: Thiophene rings may oxidize under acidic conditions. Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) to stabilize intermediates .
  • Amide Hydrolysis: The carboxamide group is prone to hydrolysis in aqueous media. Employ anhydrous solvents (e.g., DMF) and low temperatures (<0°C) during coupling steps .

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